molecular formula C13H15NO2 B4843137 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide

Cat. No. B4843137
M. Wt: 217.26 g/mol
InChI Key: PHMMGWJIZPEVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide, also known as DMBA-N-MeAc, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide is not fully understood. However, it has been found to act as a modulator of various ion channels, including potassium and calcium channels. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has also been found to interact with various receptors, including GABA receptors and opioid receptors.
Biochemical and Physiological Effects:
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has been found to have various biochemical and physiological effects. It has been found to have a neuroprotective effect, reducing the damage caused by oxidative stress in the brain. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has also been found to have an analgesic effect, reducing pain in animal models. Additionally, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has been found to have an anti-inflammatory effect, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide is also relatively inexpensive, making it accessible to researchers with limited resources. However, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has some potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide research. One direction is to study the long-term effects of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide on different physiological systems. Another direction is to investigate the potential therapeutic applications of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide, such as in the treatment of neurodegenerative diseases or chronic pain. Additionally, future research could focus on developing new synthetic methods for 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide that are more efficient and yield higher purity.
In conclusion, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide is a valuable tool for scientific research, with various biochemical and physiological effects. Its stable structure and ease of synthesis make it accessible to researchers in different fields. Further research on 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide could lead to new insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has been used in various scientific research studies, including cancer research, neurology, and pharmacology. In cancer research, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has been used as a tool to study the mechanism of action of certain anticancer drugs. In neurology, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has been used to study the effect of certain compounds on the central nervous system. In pharmacology, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide has been used to test the efficacy and toxicity of different compounds.

properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-4-5-11-10(6-12(15)14-3)7-16-13(11)9(8)2/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMMGWJIZPEVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.